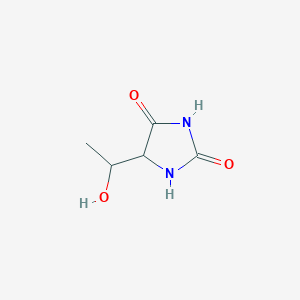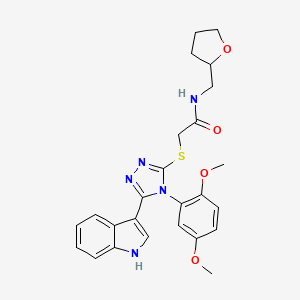![molecular formula C16H12N2S2 B2898170 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile CAS No. 2170737-24-1](/img/structure/B2898170.png)
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C16H12N2S2 and a molecular weight of 296.42 g/mol . This compound is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a cyanomethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile typically involves the following steps :
Formation of 4’-cyanomethyl-1,1’-biphenyl: This intermediate is prepared by reacting benzoyl chloride with acetonitrile.
Disulfide Bond Formation: The intermediate is then reacted with a disulfide reagent under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using specialized equipment and conditions to ensure consistent quality.
Análisis De Reacciones Químicas
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
Mecanismo De Acción
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Comparación Con Compuestos Similares
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile can be compared with other disulfide-containing compounds, such as :
4,4’-dithiodipyridine: Similar in having a disulfide bond but differs in the presence of pyridine rings instead of phenyl rings.
Bis(2-chloroethyl) disulfide: Contains a disulfide bond but has chloroethyl groups instead of cyanomethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Propiedades
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)


![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

